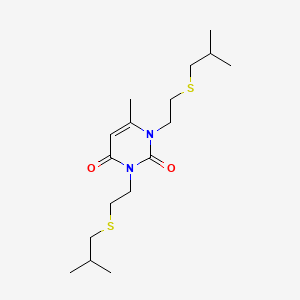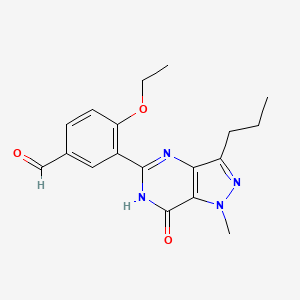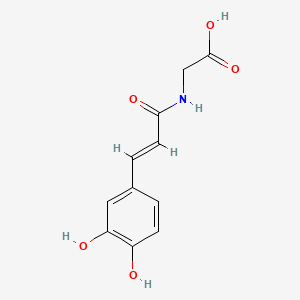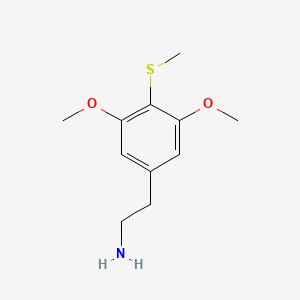
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of sulfonic acid groups and triazole rings, which contribute to its chemical reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves multiple steps, including the formation of the triazole rings and the introduction of sulfonic acid groups. The reaction typically starts with the preparation of the triazole intermediates, followed by their coupling with benzenesulfonic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction conditions to maintain product quality. The final product is purified through techniques such as crystallization, filtration, and drying .
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include sulfonate salts, amine derivatives, and substituted triazole compounds. These products have distinct properties and applications in various fields .
科学的研究の応用
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazole rings enable the compound to bind to proteins, enzymes, and other biomolecules, affecting their function and activity. This binding can lead to changes in cellular processes, making the compound useful in various biological and medical applications .
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, disodium salt
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-aminophenyl)-, sodium salt
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-hydroxyphenyl)-, sodium salt
Uniqueness
What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt apart from similar compounds is its unique combination of sulfonic acid groups and triazole rings. This structural arrangement provides enhanced reactivity and functionality, making it suitable for a broader range of applications in scientific research and industry.
特性
CAS番号 |
106906-28-9 |
|---|---|
分子式 |
C30H18N6Na4O12S4 |
分子量 |
874.7 g/mol |
IUPAC名 |
tetrasodium;5-[4-(2-sulfonatophenyl)triazol-2-yl]-2-[(E)-2-[2-sulfonato-4-[4-(2-sulfonatophenyl)triazol-2-yl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H22N6O12S4.4Na/c37-49(38,39)27-7-3-1-5-23(27)25-17-31-35(33-25)21-13-11-19(29(15-21)51(43,44)45)9-10-20-12-14-22(16-30(20)52(46,47)48)36-32-18-26(34-36)24-6-2-4-8-28(24)50(40,41)42;;;;/h1-18H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b10-9+;;;; |
InChIキー |
DEWVVXULZGYDHY-GWIKJDHCSA-J |
異性体SMILES |
C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)





